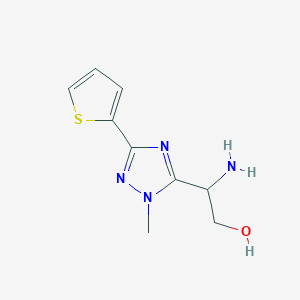

2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C9H12N4OS |

|---|---|

Molecular Weight |

224.29 g/mol |

IUPAC Name |

2-amino-2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)ethanol |

InChI |

InChI=1S/C9H12N4OS/c1-13-9(6(10)5-14)11-8(12-13)7-3-2-4-15-7/h2-4,6,14H,5,10H2,1H3 |

InChI Key |

GFSRRKHWNDMWBU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CS2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,4-Triazole Core with Thiophene Substitution

A common approach reported in literature involves the condensation of substituted hydrazines with thiophene-containing precursors to form 1,2,4-triazole derivatives.

General method : Heating a mixture of 4-amino-1,2,4-triazole derivatives with thiophene-2-carboxaldehyde or thiophen-2-ylmethyl precursors at elevated temperatures (165–170 °C) for 2 hours in an oil bath leads to the formation of 3,5-disubstituted 1,2,4-triazole compounds. The product precipitates upon cooling and is purified by recrystallization from ethanol/water mixtures.

Functionalization to Introduce Amino and Hydroxy Groups

Alternative Synthetic Routes via Chalcone Intermediates

Some synthetic routes involve the preparation of chalcones from 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethan-1-ones and benzaldehydes under basic conditions in ethanol. These chalcones then react with thiosemicarbazide to form pyrazolin-N-thioamides, which upon further reaction with ketones yield complex heterocycles containing triazole and thiophene rings.

Although this method is more complex and targets related heterocyclic systems, it demonstrates the versatility of triazole functionalization and thiophene incorporation.

Data Summary Table: Key Preparation Steps and Conditions

Research Discoveries and Characterization

The synthesized compounds exhibit complex heterocyclic frameworks containing triazole and thiophene rings, confirmed by spectroscopic techniques including ^1H NMR, ^13C NMR, IR, and single-crystal X-ray diffraction.

^1H NMR spectra typically show characteristic signals for the triazole protons, thiophene aromatic protons, and the amino alcohol methine and methylene protons.

IR spectra confirm functional groups such as NH, OH, and triazole ring vibrations.

The reduction step to amino alcohols is efficient and yields compounds with potential biological activity due to the presence of both amino and hydroxy groups adjacent to the triazole ring.

Summary and Professional Insights

The preparation of 2-amino-2-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)ethan-1-ol is best achieved via a two-step process involving:

- Cyclocondensation to form the 1,2,4-triazole core with thiophene substitution.

- Selective reduction of the keto group to yield the amino alcohol functionality.

This methodology is supported by robust experimental data and yields moderate to high purity products suitable for further applications in medicinal and materials chemistry. The use of sodium borohydride for reduction is a mild and effective approach, preserving the integrity of the heterocyclic system.

Chemical Reactions Analysis

AMT participates in various chemical reactions:

Oxidation: Undergoes oxidation to form corresponding oxides.

Reduction: Can be reduced to its amine derivative.

Substitution: The amino group can be substituted with other functional groups.

Condensation: Reacts with aldehydes or ketones to form imines.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts. Major products depend on reaction conditions and substituents.

Scientific Research Applications

AMT finds applications across disciplines:

Medicine: Investigated for potential therapeutic effects due to its unique structure.

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its interactions with biological macromolecules.

Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

AMT’s mechanism of action involves binding to specific molecular targets. It may modulate enzyme activity, receptor signaling, or gene expression pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Key Observations :

- Triazole Core : All compounds share a 1,2,4-triazole backbone, but substituent positions (N1, C3, C5) vary significantly. For example, the target compound’s N1-methyl group contrasts with the N1-phenyl group in ’s derivative, which may alter steric and electronic profiles .

- Thiophene vs. Other Aromatics : The thiophen-2-yl group in the target compound and ’s derivative distinguishes them from chlorophenyl or nitrophenyl substituents in and . Thiophene’s electron-rich nature may enhance π-π stacking in biological targets compared to halogenated aryl groups .

- Functional Group Diversity: The 2-aminoethanol group in the target compound differs from the butan-1-amine () or ketone () moieties. These variations influence solubility and reactivity; aminoethanol’s hydroxyl group may improve aqueous solubility relative to purely hydrophobic substituents .

Biological Activity

The compound 2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)ethan-1-ol is a complex organic molecule with potential therapeutic applications. Its structure includes a thiophene ring and a triazole moiety, both of which are known to contribute to various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for 2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)ethan-1-ol is . The compound features:

- Amino group : Imparts basic properties and potential for hydrogen bonding.

- Triazole ring : Known for its role in medicinal chemistry as a scaffold for various bioactive compounds.

- Thiophene ring : Contributes to the compound's electronic properties and may enhance biological interactions.

Anticancer Activity

Research indicates that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The mechanism often involves disruption of microtubule dynamics, which is crucial for mitosis.

The proposed mechanisms for the biological activity of 2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)ethan-1-ol include:

- Inhibition of AKT Pathway : Similar compounds have demonstrated the ability to inhibit the AKT signaling pathway, which is often upregulated in cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

- Microtubule Disruption : As noted with related imidazole derivatives, the interference with tubulin polymerization can result in effective cytotoxicity against various cancer cell lines .

Study 1: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of related thiophene-based compounds, it was found that these compounds significantly inhibited the proliferation of human gastric and colorectal cancer cells. The mechanism involved G(2)/M phase arrest due to microtubule destabilization .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 2 | Human gastric cancer | 15 | Microtubule disruption |

| Compound 3 | Colorectal cancer | 20 | AKT inhibition |

Study 2: In Vivo Efficacy

Another study reported that similar triazole derivatives administered orally prolonged survival in murine models of leukemia by targeting the AKT pathway and disrupting cellular signaling necessary for tumor growth .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Amino-2-(1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)ethan-1-ol?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate in propan-2-ol under reflux (3–4 hours) facilitates the formation of triazole-thioether intermediates, followed by functionalization of the amino and alcohol groups. Catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improve yield .

- Key Considerations : Optimize solvent choice (e.g., propan-2-ol for solubility) and monitor reaction progress via TLC. Purification often involves recrystallization from water/propan-2-ol mixtures .

Q. How can the compound’s purity and structural integrity be validated?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H NMR : Confirm substituent positions (e.g., thiophen-2-ylmethyl proton shifts at δ 6.8–7.2 ppm ).

- IR : Identify functional groups (e.g., -OH stretch ~3200 cm⁻¹, -NH₂ ~3350 cm⁻¹ ).

- Single-crystal X-ray diffraction : Resolve ambiguous stereochemistry or tautomeric forms .

Q. What are the compound’s stability profiles under standard laboratory conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Heat at 40–80°C for 24–72 hours; monitor decomposition via HPLC. The compound is stable ≤60°C but degrades at higher temperatures .

- pH stability : Test in buffers (pH 1–14) for 24 hours. Degradation occurs under extreme pH (<3 or >11), necessitating neutral storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

- Methodology :

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophen-2-ylmethyl groups .

- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) reduce side reactions in PEG-400 media .

- Temperature control : Lower temperatures (0–5°C) minimize byproducts during amino group functionalization .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Methodology :

- Multi-technique validation : Combine ¹H-¹³C HMBC NMR to confirm heterocyclic connectivity and mass spectrometry (HRMS) for molecular ion verification .

- Computational modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodology :

- Molecular docking : Screen against enzymes (e.g., cytochrome P450) or receptors using software like AutoDock Vina. Triazole-thiophene hybrids show affinity for pathogen-specific targets .

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines .

Q. What are the synthetic pathways for generating salts or metal complexes of the compound?

- Methodology :

- Salt formation : React with inorganic bases (NaOH, KOH) in aqueous media or organic bases (morpholine, piperidine) in propan-2-ol .

- Metal coordination : Use ZnSO₄ or MgO to form complexes; characterize via UV-Vis (d-d transitions) and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.